molecular formula C23H16N2O6S B11598367 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate

Cat. No.: B11598367
M. Wt: 448.4 g/mol
InChI Key: YILQUWLPYQOVGG-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate is a complex organic compound that features a benzothiazole ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate typically involves the cyclization of 2-aminothiophenols with acid chlorides . This reaction can be facilitated by using catalysts and specific reaction conditions to ensure high yield and purity. For instance, the use of microwave-accelerated condensation in an ionic liquid can provide efficient synthesis under solvent and catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and thiols.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can act as an electron-withdrawing moiety, influencing the compound’s reactivity and interactions with biological molecules . This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate is unique due to its combination of benzothiazole and furan moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H16N2O6S

Molecular Weight

448.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(furan-2-ylmethyl)amino]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H16N2O6S/c26-23(20-7-4-14-30-20)31-17-11-9-16(10-12-17)25(15-18-5-3-13-29-18)22-19-6-1-2-8-21(19)32(27,28)24-22/h1-14H,15H2

InChI Key

YILQUWLPYQOVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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